molecular formula C17H13N3O4S B6070082 N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide

N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide

Cat. No. B6070082
M. Wt: 355.4 g/mol
InChI Key: JQSTUYXWAJTIJZ-UHFFFAOYSA-N
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Description

N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide, also known as TAK-242, is a small-molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. This compound has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, inflammation, and cancer.

Scientific Research Applications

N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been sepsis, a life-threatening condition that occurs when the body's response to infection causes damage to its own tissues and organs. N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to inhibit TLR4 signaling, which plays a key role in the development of sepsis. Studies have demonstrated that N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide can improve survival rates and reduce organ damage in animal models of sepsis.
In addition to sepsis, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has also been studied for its potential applications in inflammation and cancer. TLR4 signaling has been implicated in the development of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to reduce inflammation in animal models of these diseases. Furthermore, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells.

Mechanism of Action

N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide targets TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, such as MyD88 and TRIF. This leads to the inhibition of downstream signaling pathways, including NF-κB and MAPK, which are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to have several biochemical and physiological effects. In animal models of sepsis, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to reduce the activation of immune cells, such as macrophages and neutrophils, which play a key role in the development of sepsis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide is its specificity for TLR4 signaling. Unlike other inhibitors that target multiple signaling pathways, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide specifically targets TLR4 signaling, which reduces the risk of off-target effects. Furthermore, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide has been shown to have a favorable safety profile in animal studies.
However, one of the limitations of N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo, and may require the use of solvents or other delivery methods. Additionally, N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide may have limited effectiveness in certain diseases or conditions, depending on the underlying mechanisms involved.

Future Directions

There are several future directions for research on N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide. One area of interest is the development of more effective delivery methods for N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide, such as nanoparticles or liposomes. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide in different diseases and conditions. Furthermore, the potential applications of N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide in other areas, such as autoimmune diseases and neuroinflammation, warrant further investigation. Finally, the development of more potent and selective TLR4 inhibitors based on the structure of N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-aminobenzonitrile, which is then reacted with 2-furoyl chloride to yield 4-(2-furoylamino)benzonitrile. This intermediate is then reacted with thiourea to form N-(4-{[(2-furoylamino)carbonothioyl]amino}phenyl)-2-furamide, the final product.

properties

IUPAC Name

N-[4-(furan-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-15(13-3-1-9-23-13)18-11-5-7-12(8-6-11)19-17(25)20-16(22)14-4-2-10-24-14/h1-10H,(H,18,21)(H2,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSTUYXWAJTIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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